molecular formula C9H9FN2O4 B1609744 L-Phenylalanine, 3-fluoro-4-nitro- CAS No. 758671-33-9

L-Phenylalanine, 3-fluoro-4-nitro-

Cat. No.: B1609744
CAS No.: 758671-33-9
M. Wt: 228.18 g/mol
InChI Key: RNFDTNUXJMFIMQ-ZETCQYMHSA-N
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Description

L-Phenylalanine, 3-fluoro-4-nitro- is a derivative of the amino acid L-phenylalanine, where the phenyl ring is substituted with a fluorine atom at the 3-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, 3-fluoro-4-nitro- typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluorobenzaldehyde using nitric acid and sulfuric acid to introduce the nitro group. This is followed by a series of reactions to convert the aldehyde group to the amino acid structure of L-phenylalanine .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, 3-fluoro-4-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Reduction: The major product is 3-amino-4-nitro-L-phenylalanine.

    Substitution: Depending on the nucleophile used, various substituted phenylalanine derivatives can be formed.

Scientific Research Applications

L-Phenylalanine, 3-fluoro-4-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Phenylalanine, 3-fluoro-4-nitro- involves its interaction with specific enzymes and receptors in biological systems. The fluorine and nitro substituents can influence the compound’s binding affinity and specificity for its molecular targets. For example, the nitro group can participate in hydrogen bonding, while the fluorine atom can affect the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine, 3-fluoro-: Similar structure but lacks the nitro group.

    L-Phenylalanine, 4-nitro-: Similar structure but lacks the fluorine atom.

    L-Phenylalanine, 3,4-difluoro-: Contains two fluorine atoms instead of one fluorine and one nitro group.

Uniqueness

L-Phenylalanine, 3-fluoro-4-nitro- is unique due to the presence of both fluorine and nitro substituents, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in research and industry .

Properties

IUPAC Name

(2S)-2-amino-3-(3-fluoro-4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c10-6-3-5(4-7(11)9(13)14)1-2-8(6)12(15)16/h1-3,7H,4,11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFDTNUXJMFIMQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446547
Record name L-Phenylalanine, 3-fluoro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758671-33-9
Record name L-Phenylalanine, 3-fluoro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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